6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile
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Overview
Description
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is a boronic acid derivative with a molecular formula of C14H18BN3O2. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 6-methylpicolinonitrile with a boronic acid derivative under specific conditions, such as the use of palladium catalysts and appropriate ligands.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Ligands: Various phosphine ligands are used to stabilize the palladium catalyst.
Solvents: Organic solvents such as toluene or DMF are typically used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: It has applications in the study of biological systems, particularly in the development of probes and sensors for biological imaging.
Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and other diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar cross-coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative used in organic synthesis.
Uniqueness: 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is unique in its specific structure, which allows for selective reactions and high yields in cross-coupling reactions. Its methyl group and nitrile functionality provide additional reactivity and versatility compared to other boronic acid derivatives.
Properties
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-9-6-10(7-11(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVOSNAOGTZJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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